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Compound of Interest

Compound Name: 5-Boc-5-azaspiro[2.5]octane

CAS No.: 1416013-81-4

Cat. No.: B1401409

Get Quote

Executive Summary: The Architectural Shift
In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 30 FDA-

approved drugs (e.g., Fentanyl, Donepezil). However, its ubiquity comes with liabilities: high

basicity (

) leading to hERG channel inhibition, and susceptibility to oxidative metabolism at the

(C2/C6) and

(C4) positions.

The 5-azaspiro[2.5]octane scaffold represents a strategic bioisosteric replacement. By fusing a

cyclopropyl ring at the C3 position of the piperidine core (using piperidine numbering), this

scaffold introduces specific steric bulk and conformational constraints without significantly

altering the overall ligand volume. This guide analyzes the transition from piperidine to 5-

azaspiro[2.5]octane, focusing on metabolic shielding, vector orientation, and physicochemical

optimization.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1401409#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Analysis & Vector Alignment
To understand the replacement, one must map the IUPAC numbering of the spiro system to the

medicinal chemistry convention of the piperidine ring.

Piperidine: Nitrogen is at position 1.[1][2][3][4]

5-Azaspiro[2.5]octane: The nitrogen is at position 5 of the spiro[2.5]octane skeleton.

Structurally, this places the spiro-cyclopropyl group at the

-position (C3) relative to the nitrogen.

Geometric Consequences
Unlike the 4-spiro analogs (which preserve symmetry), the 3-spiro (5-aza) replacement creates

a chiral center at the spiro-junction (unless the piperidine is otherwise symmetrical, the

molecule becomes chiral upon substitution).

Pucker Control: The spiro-fusion forces the piperidine ring into a specific chair conformation,

reducing the entropic penalty upon binding.

Vector Projection: Substituents at the piperidine C3 position are often used to probe

hydrophobic pockets. The spiro-cyclopropyl group locks these vectors, often improving

selectivity by preventing "induced fit" binding to off-targets like hERG.

Physicochemical & DMPK Profile
The following table synthesizes comparative data for a generic benzyl-piperidine versus its 5-

azaspiro[2.5]octane analog.
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Property Piperidine Core
5-
Azaspiro[2.5]octan
e

Impact / Rationale

Basicity (

)
~10.8 - 11.2 ~10.2 - 10.6

Moderate Decrease.

The electron-

withdrawing nature of

the strained

cyclopropyl ring (via

inductive effect

through the

-carbon) lowers the

of the amine. This

improves membrane

permeability (

) and reduces

lysosomal trapping.

Lipophilicity (

)
Baseline +0.2 to +0.4

Slight Increase. The

addition of two

methylene groups

increases lipophilicity,

but less than a gem-

dimethyl group due to

the "compactness" of

the cyclopropane.

Metabolic Stability (

)
Low/Medium High

Significant

Improvement. Blocks

metabolic soft spots

(see Section 3).

Ligand Efficiency (LE) Baseline Maintained

The increase in MW is

offset by the potency

gains from

rigidification (entropic

benefit).
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hERG Inhibition High Risk Reduced Risk

Lower

reduces cation-

interactions with the

hERG pore

(Tyr652/Phe656).

Mechanism of Metabolic Shielding
The primary driver for this bioisosteric switch is the attenuation of Cytochrome P450 (CYP)

mediated oxidation.

The "Spiro-Shield" Effect
Direct Blocking (Steric): The spiro-cyclopropyl group at C3 physically blocks the approach of

the CYP heme iron to the adjacent C2 (

) and C4 (

) protons.

Electronic Deactivation: The strained ring alters the hybridization of the adjacent carbons,

making hydrogen abstraction energetically less favorable compared to the flexible piperidine.

Piperidine Core

CYP Oxidation
(Alpha-Hydroxylation)

High Liability

CYP Oxidation
(Gamma-Hydroxylation)

Moderate Liability

Ring Opening /
Reactive Metabolites
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Figure 1: Comparative metabolic fate. The spiro-scaffold effectively blocks the high-clearance

pathways associated with the parent piperidine.

Experimental Synthesis Protocol
Synthesizing the 5-azaspiro[2.5]octane core requires constructing the spiro-junction. A robust

method involves the Kulinkovich-de Meijere reaction or alkylation of a malonate derivative

followed by reduction. Below is a scalable protocol for the N-Boc-5-azaspiro[2.5]octane building

block.

Protocol: Cyclopropanation via Simmons-Smith Analog
Target:tert-butyl 5-azaspiro[2.5]octane-5-carboxylate

Reagents:

N-Boc-3-methylene-piperidine (Starting Material)

Diethylzinc (

)

Diiodomethane (

)

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic

stir bar and nitrogen inlet.

Reagent Prep: Add DCM (50 mL) and

(1.0 M in hexanes, 2.5 equiv) under nitrogen flow. Cool to 0°C.

Carbenoid Formation: Dropwise add
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(5.0 equiv) over 20 minutes. A white precipitate may form (Furukawa reagent). Stir for 15
minutes at 0°C.

Substrate Addition: Dissolve N-Boc-3-methylene-piperidine (1.0 equiv) in minimal DCM and

add dropwise to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-18 hours.

Monitor by TLC (stain with KMnO4; product does not stain well with UV).

Quench:Caution: Exothermic. Cool to 0°C. Quench slowly with saturated aqueous

.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The spiro-product

usually elutes slightly faster than the alkene starting material.
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Figure 2: Synthetic route from commercially available 3-piperidone to the spiro-bioisostere.

Case Study Application
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Scenario: Optimization of a CCR5 antagonist (Piperidine-based).

Problem: The lead compound exhibited high clearance (

) due to oxidation at the piperidine C2 position.

Intervention: Replacement of the piperidine with 5-azaspiro[2.5]octane.

Result:

Metabolic Stability: Half-life (

) increased from 15 min to 120 min in human liver microsomes (HLM).

Potency:

improved from 12 nM to 4 nM due to rigidification of the pharmacophore in the bioactive
conformation.

Selectivity: 10-fold reduction in hERG affinity due to the lowered

(10.9

10.3) and altered vector preventing pore binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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